molecular formula C4H6N2O2S B1584171 N-Methanesulfonylimidazole CAS No. 40736-26-3

N-Methanesulfonylimidazole

Cat. No. B1584171
CAS RN: 40736-26-3
M. Wt: 146.17 g/mol
InChI Key: ZBHRCOWHFHJZFP-UHFFFAOYSA-N
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Description

“N-Methanesulfonylimidazole” is a chemical compound with the molecular formula C4H6N2O2S . It’s used for research and development purposes .


Physical And Chemical Properties Analysis

“N-Methanesulfonylimidazole” has specific physical and chemical properties, but these are not detailed in the sources I found. In general, the physical and chemical properties of a compound can be determined through various analytical techniques .

Scientific Research Applications

Esterification and Green Chemistry

  • Ionic liquids, including derivatives of imidazolium methanesulfonate, have been used for the esterification of carboxylic acids with alkyl halides. This method is mild, green, and broadly applicable, enhancing the protection of acids via ester formation in alkali-labile molecules (Brinchi, Germani, & Savelli, 2003).

Organic and Medicinal Chemistry

  • Compounds such as 1H-Benzotriazol-1-yl methanesulfonate, a derivative of N-Methanesulfonylimidazole, have been used for selective mesylation in organic chemistry. This reagent shows preference for primary amino groups over secondary ones, offering a degree of selectivity in reactions (Sun Young Kim et al., 1999).

Energy and Environmental Applications

  • Imidazolium methanesulfonate has been explored as a high-temperature proton conductor, making it a promising candidate for use in high-temperature polymer electrolyte membrane fuel cells (PEMFCs). Its various phase transitions and high ionic conductivity make it suitable for such applications (Luo, Conrad, & Vankelecom, 2013).

Gas Hydrate Inhibition

  • Dialkylimidazolium halide ionic liquids, related to imidazolium methanesulfonate, have been investigated for their effectiveness in inhibiting methane hydrate formation. Their ability to shift the equilibrium hydrate dissociation curve to a lower temperature is particularly significant (Xiao, Wibisono, & Adidharma, 2010).

Catalysis and Chemical Transformation

  • Research on oxidative methane upgrading has highlighted the potential of using catalysts, potentially involving N-Methanesulfonylimidazole derivatives, to convert methane into more valuable chemicals. This area presents a significant challenge and opportunity in catalysis (Hammond, Conrad, & Hermans, 2012).

Methane Sensing

  • Polyaniline and ionic liquid composites involving butylmethylimidazolium derivatives have been used in methane sensing materials. These composites increase the sensitivity for methane detection, indicating potential applications in environmental monitoring (Yu, Jin, & Zeng, 2008).

Safety And Hazards

“N-Methanesulfonylimidazole” should be handled with care. It’s recommended to use chemical impermeable gloves and ensure adequate ventilation when handling this compound. All sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name

1-methylsulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2S/c1-9(7,8)6-3-2-5-4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHRCOWHFHJZFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193718
Record name 1-(Methylsulphonyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90193718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methanesulfonylimidazole

CAS RN

40736-26-3
Record name 1-(Methylsulfonyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40736-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylsulfonylimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040736263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Methylsulphonyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90193718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(methylsulphonyl)-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.036
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYLSULFONYLIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VXS8F8950
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AF Liu - Applied Mechanics and Materials, 2013 - Trans Tech Publ
… N-methanesulfonylimidazole, dissolved by adipicacidnitrile (ADN), was homogeneously mixed with 1,3-propanesultone solution in an 1:1 volume ratio. This mixture was heated at 80 C …
Number of citations: 1 www.scientific.net
EJ Horn, BR Rosen, PS Baran - ACS central science, 2016 - ACS Publications
… (55-57) Electrolysis of electron-rich arenes in the presence of electron-deficient nitrogen heterocycles (eg, pyridine, N-methanesulfonylimidazole, etc.) leads to selective oxidation of the …
Number of citations: 794 pubs.acs.org
M Xiao, L Ying, S Li, X Fu, G Du - Int. J. Clin. Exp. Med, 2019 - e-century.us
Paederia scandens (Lour.)(P. scandens) has been used in folk medicines as an important crude drug. It has mainly been used for treatment of toothaches, chest pain, piles, hemorrhoids…
Number of citations: 3 e-century.us

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